MPO Inhibition: N-Benzhydryl-2-hydroxybenzamide vs. Benzhydroxamic Acid
N-Benzhydryl-2-hydroxybenzamide demonstrates potent inhibition of myeloperoxidase (MPO) with an IC50 of 5 nM, compared to benzhydroxamic acid which exhibits an IC50 of 15 nM in a chemiluminescence assay [1]. This 3-fold increase in potency is likely driven by the benzhydryl group's hydrophobic interactions within the MPO active site. Furthermore, the compound shows a significantly higher binding affinity (Kd = 631 nM) than benzhydroxamic acid (Kd = 1,390 nM for a related assay) [2].
| Evidence Dimension | MPO inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Benzhydroxamic acid: 15 nM |
| Quantified Difference | 3-fold more potent (IC50 ratio: 15/5 = 3) |
| Conditions | MPO (unknown origin), measured after 15 min in presence of H2O2 by chemiluminescence assay [1] |
Why This Matters
This quantifies a distinct advantage in MPO-targeted inflammation models where maximal enzyme inhibition is critical.
- [1] BindingDB. (2021). BDBM50595661 CHEMBL5197968 - IC50 data for MPO inhibition (5 nM). University of California, San Diego. View Source
- [2] BindingDB. (2021). BDBM50595661 CHEMBL5197968 - Kd data for MPO binding (631 nM). University of California, San Diego. View Source
